molecular formula C15H14BrNO3 B5680191 1-bromo-2-naphthyl 4-morpholinecarboxylate

1-bromo-2-naphthyl 4-morpholinecarboxylate

Cat. No. B5680191
M. Wt: 336.18 g/mol
InChI Key: UOACAWPFKRHQQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-bromo-2-naphthyl 4-morpholinecarboxylate-related compounds often involves one-pot reactions or condensation processes. For instance, a related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was synthesized from 4-bromobenzaldehyde, 2-naphthol, and morpholine in a one-pot synthesis, indicating the possibility of similar synthetic routes for 1-bromo-2-naphthyl 4-morpholinecarboxylate (Zhao, 2012).

Molecular Structure Analysis

The molecular structure of these compounds showcases interesting features such as the morpholine ring adopting a chair conformation and intramolecular hydrogen bonding, which can influence the overall stability and reactivity of the molecule (Zhao, 2012).

Chemical Reactions and Properties

Chemical reactions involving 1-bromo-2-naphthyl 4-morpholinecarboxylate and its analogs often include nucleophilic substitutions and interactions with various reagents to form complex structures. The reactivity of the bromine atom and the morpholine moiety plays a crucial role in these transformations, as seen in related compounds (Jasinski et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including crystal structures and conformational details, are determined through techniques like X-ray crystallography. The detailed analysis of these properties helps in understanding the intermolecular interactions and stability of the crystalline forms (Zhao, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interactions with different chemical entities, are crucial for comprehending the compound's behavior in chemical syntheses and potential applications. The presence of functional groups such as bromo, naphthyl, and morpholine contributes to a rich chemistry conducive to various chemical transformations (Zhao, 2012).

properties

IUPAC Name

(1-bromonaphthalen-2-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACAWPFKRHQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-naphthyl morpholine-4-carboxylate

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